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C.I. Basic Green 8

Cat. No.: B1174068
CAS No.: 12221-47-5
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Description

Significance and Research Rationale of C.I. Basic Green 8 Studies

The significance of studying this compound in academic research stems primarily from its chemical structure and properties as a representative of the triphenylmethane (B1682552) dye class. Research rationale often focuses on understanding its chromophoric system, its interactions with different substrates, and its behavior in various chemical and physical environments. Studies may investigate its spectral properties, its stability or degradation under specific conditions, and its potential as a probe or indicator in certain analytical methods. For instance, research into the optical properties of triphenylmethane dye molecules and chromogens provides insights into how these compounds absorb light and produce color, linking their molecular structure to their visible characteristics researchgate.net. The intense green color of related triphenylmethane dyes, such as Malachite Green, results from a strong absorption band in the visible spectrum wikipedia.org. Understanding these fundamental properties of dyes like this compound is crucial for various applications and for developing new materials or analytical techniques.

Historical Perspectives on this compound Research Trajectories

The historical trajectory of research involving this compound is largely embedded within the broader history of synthetic dyes, particularly the triphenylmethane class, which emerged in the mid-19th century britannica.com. Early research on these dyes was driven by their brilliant hues and high tinctorial strength, primarily for textile applications britannica.comsci-hub.st. The development of a practical process for manufacturing fuchsine, an early triphenylmethane dye, in 1859 marked a significant phase in the synthetic dye industry britannica.com. While this compound may not have been among the very first discovered, research into its properties and applications would have followed the general trends of investigating new synthetic colorants. Historically, triphenylmethane dyes, including related green variants, were used in dyeing various materials like silk, wool, and paper wikipedia.orgbritannica.comsci-hub.st. Their application in historical textiles is a subject of academic study, often involving analytical techniques to identify the specific dyes used and understand their degradation over time mdpi.com. For example, Malachite Green (C.I. 42000, Basic Green 4) has been identified in historical textiles, sometimes mixed with natural dyes mdpi.com. This historical context informs current research by providing a foundation for understanding the long-term behavior and interactions of these compounds.

Evolution of Research Paradigms for Triphenylmethane Dyes Including this compound

The research paradigms for triphenylmethane dyes, and by extension this compound, have evolved significantly since their initial use primarily as textile colorants. While dyeing applications remain relevant in some areas like paper coloration where brightness and cost are key sci-hub.st, academic research has expanded into diverse fields. A notable shift occurred with the discovery of their surprisingly high lightfastness on acrylic fibers in the 1950s, which led to renewed interest sci-hub.stbritannica.com. Beyond traditional dyeing, research has explored their use as biological stains, optical detecting reagents, and pH indicators wikipedia.orgwikipedia.org. For example, Malachite Green is widely used as a biological stain wikipedia.org.

More contemporary research paradigms involve investigating their interactions at a molecular level and exploring novel applications. This includes studies on their binding to biological molecules, such as proteins or amyloid structures, for potential diagnostic or therapeutic purposes nih.gov. Research also focuses on their behavior in environmental contexts, such as their decolorization and degradation by biological or chemical processes science.govscirp.org. Analytical chemistry research continues to develop methods for detecting and quantifying triphenylmethane dyes in various matrices researchgate.net. The focus has shifted from solely developing new dye structures to optimizing their use, devising more economical application methods, and exploring new areas like liquid crystal displays, lasers, and data recording systems britannica.com. The study of their optical properties, hydrolysis kinetics, and the influence of substituents on their behavior represents ongoing academic inquiry into the fundamental chemistry of these compounds researchgate.netuclan.ac.uk.

Data Table: Properties of a Related Triphenylmethane Dye (Malachite Green)

While specific detailed research findings solely on this compound were not extensively available in the search results, data on related triphenylmethane dyes like Malachite Green (C.I. Basic Green 4) can illustrate the types of properties studied in academic research.

PropertyValue (Malachite Green Chloride)Source
Chemical FormulaC₂₃H₂₅ClN₂ wikipedia.org
Molar Mass364.911 g/mol wikipedia.org
AppearanceGreen crystals macsenlab.com macsenlab.com
Maximum Absorbance621 nm wikipedia.org
Extinction Coefficient10⁵ M⁻¹ cm⁻¹ wikipedia.org
pH Indicator Range0.2–1.8 (Yellow to Green) wikipedia.orgnih.gov

Note: This table presents data for Malachite Green (C.I. Basic Green 4) as a representative triphenylmethane dye, illustrating the type of data relevant to academic research in this class of compounds.

Properties

CAS No.

12221-47-5

Molecular Formula

C7H17NOSi

Synonyms

C.I. Basic Green 8

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of C.i. Basic Green 8

Advanced Synthesis Pathways for C.I. Basic Green 8 and its Derivatives

The traditional synthesis of this compound involves the condensation of benzaldehyde (B42025) and N,N-diethylaniline in the presence of an acid catalyst, such as hydrochloric or sulfuric acid, to form the leuco dye. nih.gov This leuco form is then oxidized and converted to the acid sulfate (B86663) salt. nih.gov

Investigation of Reaction Mechanisms in this compound Synthesis

The synthesis of triphenylmethane (B1682552) dyes like this compound proceeds through a condensation reaction followed by oxidation. The initial step involves the acid-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with two equivalents of a dialkylaniline (N,N-diethylaniline) to yield the leuco form, a triphenylmethane derivative. nih.govwikipedia.org This reaction typically involves electrophilic aromatic substitution. The subsequent oxidation of the leuco dye converts the central methane (B114726) carbon to a carbocation, resulting in the colored, cationic form of the dye. wikipedia.org Oxidizing agents such as manganese dioxide can be used for this step. wikipedia.org The colored cation exists in resonance structures, contributing to its extended pi-delocalization and intense color. wikipedia.org

Exploration of Novel Precursors and Catalytic Systems

While the classical synthesis utilizes benzaldehyde and N,N-diethylaniline, research into novel precursors and catalytic systems for related dye structures explores alternative building blocks and more efficient or environmentally friendly catalysts. For instance, studies on the synthesis of xanthene derivatives, which share some structural features with triphenylmethane dyes, have investigated catalyst-free methods in green solvents like magnetized water, utilizing aldehydes and 1,3-cyclohexanedione (B196179) derivatives. scielo.org.mxscielo.org.mx Other research explores the use of various catalytic systems, including recyclable nanostructured catalysts, in organic synthesis to improve efficiency and reduce waste. mdpi.com Novel precursors for different chemical transformations, such as aryne precursors for arene synthesis, are also being developed, indicating a broader trend in exploring new molecular building blocks in organic synthesis. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. dokumen.pubasdlib.org Applying these principles to dye synthesis, including this compound, involves developing more sustainable routes.

Development of Environmentally Benign Synthetic Routes

Developing environmentally benign routes for this compound synthesis would focus on aspects such as waste prevention, atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and utilizing catalysis. dokumen.pub Traditional methods often involve stoichiometric amounts of reagents and can generate considerable waste. rsc.org Green chemistry approaches seek to maximize the incorporation of materials into the final product (atom economy) and replace hazardous solvents with safer alternatives like water or ionic liquids. mdpi.comdokumen.publiv.ac.uk Research in green synthesis explores using water as a reaction medium and developing catalyst-free processes to minimize environmental impact. scielo.org.mxscielo.org.mxresearchgate.net

Computer-Aided Retrosynthesis for Sustainable Production

Computer-aided retrosynthesis (CAR) is a computational approach used to design synthetic routes by deconstructing a target molecule into available starting materials. uniba.itresearchgate.net CAR tools can help identify more efficient and sustainable synthetic pathways by evaluating different options based on factors like yield, selectivity, and environmental impact. uniba.itresearchgate.netacs.orgchemrxiv.org By integrating green chemistry principles into CAR algorithms, it is possible to prioritize routes that minimize waste, use less hazardous substances, and are more energy-efficient, thus advancing towards greener and more sustainable production of chemicals like this compound. uniba.itresearchgate.netacs.orgchemrxiv.org

Formation and Interconversion of this compound Leuco Forms

This compound, like other triphenylmethane dyes, can exist in a colorless reduced form known as the leuco form. daryatamin.comwikipedia.orgnih.gov The leuco form of this compound (leucomalachite green) is formed by the reduction of the colored cationic dye. nih.gov This transformation involves the addition of a hydride ion to the central carbon, disrupting the extended pi system responsible for the color. The leuco form of malachite green was historically prepared by condensing benzaldehyde and dimethylaniline. wikipedia.org

The interconversion between the colored cationic form and the colorless leuco form is a reversible redox process. wikipedia.orgnih.gov The leuco form can be oxidized back to the colored dye, for example, by oxidizing agents like atmospheric oxygen or hydrogen peroxide. daryatamin.com Conversely, the colored form can be reduced to the leuco form by reducing agents such as sodium dithionite (B78146) or through biological metabolism. daryatamin.comnih.govunl.edunih.gov This interconversion is significant in various applications, including dyeing processes where the leuco form is applied to a substrate and then oxidized to develop the color, and in analytical methods. daryatamin.comunl.eduindustrialchemicals.gov.au

Chemical Compound this compound: A Review of Available Data

This article aims to provide a focused review of the chemical compound this compound, specifically examining its synthetic methodologies and chemical transformations, including reduction mechanisms to leuco derivatives and oxidative pathways of leuco forms, based on available scientific literature.

Existing literature extensively details the chemistry of other basic green dyes, notably C.I. Basic Green 1 (also known as Brilliant Green) and C.I. Basic Green 4 (Malachite Green), including their synthesis, reduction to leuco forms, and oxidation of these leuco derivatives. However, these findings are specific to those compounds and cannot be extrapolated to this compound without direct scientific evidence.

Therefore, a detailed discussion structured around the requested outline for this compound, supported by specific research findings and data tables, cannot be provided based on the current search outcomes.

Environmental Fate and Advanced Degradation Technologies for C.i. Basic Green 8

Abiotic Degradation Mechanisms of C.I. Basic Green 8

Abiotic degradation processes, which occur without the involvement of biological organisms, play a significant role in the environmental fate of chemical compounds like this compound. These mechanisms include photodegradation initiated by light and chemical oxidation processes involving reactive species.

Photodegradation Pathways and Kinetics

Photodegradation involves the breakdown of a compound through exposure to light. This process can be significantly enhanced by the presence of photocatalysts.

Semiconductor photocatalysts, particularly titanium dioxide (TiO2), have been extensively studied for their ability to degrade organic pollutants, including dyes, under light irradiation. scirp.org TiO2 is favored due to its optical-electronic properties, low cost, chemical stability, and non-toxicity. scirp.org

Doping TiO2 with metal ions like iron (Fe) and cobalt (Co) can enhance its photocatalytic activity, particularly extending its absorption spectrum into the visible light range. psu.eduresearchgate.net This is crucial because the ultraviolet (UV) radiation in daylight is limited, typically accounting for only 5-6%. psu.edu Metal doping can improve the separation of electron-hole pairs generated upon light absorption, thereby increasing the efficiency of the photocatalytic process. researchgate.net

Studies involving the photodegradation of malachite green (a triphenylmethane (B1682552) dye structurally related to this compound) using Fe and Co-doped TiO2 have demonstrated improved performance compared to pure TiO2 under daylight illumination. psu.edu For instance, Fe-doped TiO2 has shown excellent performance in degrading malachite green under daylight. psu.edu Co-doped TiO2 also exhibited comparable, though sometimes slightly lower, photoactivity than Fe-doped catalysts, but both showed superior performance over pure TiO2 in utilizing visible light. psu.edu The photocatalytic degradation often follows apparent first-order reaction kinetics, which can be rationalized by a Langmuir–Hinshelwood type mechanism. psu.edu

Research findings on the effect of doping concentration indicate that an optimal concentration of the dopant is necessary, as a high percentage of dopant can sometimes lead to a reduction in photocatalytic activity. researchgate.net

The efficiency of photodegradation is significantly influenced by the light source and its intensity. UV light is typically effective for photocatalysts like pure TiO2 due to its band gap. scirp.orgpsu.edu However, utilizing visible or solar light is more desirable for practical applications due to their abundance and cost-effectiveness. psu.edubepls.com

Doped photocatalysts, such as Fe and Co-doped TiO2, are designed to extend the photocatalytic activity into the visible light spectrum, allowing for effective degradation under solar illumination. psu.eduresearchgate.net Studies have shown that higher light intensity generally leads to increased degradation rates, as more photons are available to excite the photocatalyst and generate reactive species. mjcce.org.mk Experiments conducted under solar light irradiation have demonstrated efficient degradation of dyes, with the intensity of sunlight playing a key role. iisc.ac.inneptjournal.com

The pH of the solution and the initial concentration of the dye are critical parameters affecting the rate of photocatalytic degradation.

The pH can influence the surface charge of the photocatalyst and the ionization state of the dye molecules, affecting their adsorption onto the catalyst surface. For cationic dyes like this compound, alkaline conditions can enhance adsorption onto the negatively charged TiO2 surface, potentially leading to higher degradation rates. pwr.edu.pl Studies on the photocatalytic degradation of other dyes have shown optimal degradation efficiencies at specific pH ranges, often in the neutral to alkaline range for cationic dyes. nih.govresearchgate.netresearchgate.net For example, the degradation of emerald green (C.I. 42040) on nano TiO2 was found to be most effective at pH 9, attributed to increased dye adsorption and enhanced generation of hydroxyl radicals. pwr.edu.pl

The initial concentration of the dye also impacts the degradation kinetics. Generally, at lower initial concentrations, the degradation rate increases with increasing concentration as more dye molecules are available to interact with the photocatalyst's active sites. However, at higher concentrations, the catalyst surface can become saturated with dye molecules, and light penetration into the solution may be inhibited due to the color of the dye, leading to a decrease in the relative degradation rate. scirp.orgnih.govresearchgate.net

Data on the effect of pH and initial concentration on the photodegradation of related dyes highlight these trends:

DyePhotocatalystLight SourceOptimum pHOptimum Initial ConcentrationObserved Effect of Increasing ConcentrationReference
Emerald GreenNano TiO2UV9Not specifiedNot specified pwr.edu.pl
Malachite GreenTiO2/ZnOSolar4 (TiO2), 8 (ZnO)100 mg/L (for high efficiency)Degradation percent decreased at 200 mg/L bepls.comnih.gov
Malachite GreenNi-TiO2/PANINot specified8.50.2 g/LDegradation decreased above 0.2 g/L researchgate.net
Brilliant GreenBaCaO2Sunlight620 mg/LNot specified neptjournal.com

Chemical Oxidation Processes and Mechanistic Insights

Chemical oxidation processes involve the use of strong oxidizing agents or electrochemically generated species to break down organic pollutants.

Electrochemical degradation is a promising advanced oxidation process for treating wastewater containing dyes. researchgate.net This method involves applying an electric current to generate reactive species that can oxidize organic molecules. The mechanism can be direct, where oxidation occurs at the anode surface, or indirect, involving electrochemically generated oxidants in the bulk solution. doi.org

Dimensionally stable anodes (DSAs), such as Ti/RuO2-TiO2, are commonly used due to their stability and ability to produce oxidizing species. deswater.com In the presence of chloride ions, which are often present in textile wastewater, active chlorine species like chlorine (Cl2), hypochlorous acid (HClO), and hypochlorite (B82951) ions (ClO-) are generated at the anode. doi.orgdeswater.commdpi.com These species are powerful oxidants that can react with dye molecules, leading to their degradation. doi.orgdeswater.commdpi.com

Another important active species generated during electrochemical treatment is the hydroxyl radical (•OH). researchgate.netdoi.org Hydroxyl radicals are highly reactive and can attack the organic molecules of the dye, leading to the cleavage of conjugated structures and mineralization. researchgate.net Studies on the electrochemical degradation of malachite green have indicated that degradation occurs via •OH radical attack and the cleavage of the conjugated structure, along with N-demethylation. researchgate.net Intermediate products identified during the degradation of malachite green include hydroxymethylated intermediates, N,N,N′,N′-tetramethyl-4,4′-diaminobenzophenone, 4,4′-bisaminobenzophenone, and N-methyl-para-aminophenol. researchgate.net

The efficiency of electrochemical degradation is influenced by parameters such as current density, electrolyte concentration (e.g., NaCl), and pH. Higher current densities generally lead to increased generation of oxidizing species and thus higher degradation rates. doi.orgdeswater.commdpi.com The presence of chloride ions significantly enhances degradation due to the formation of active chlorine. doi.orgdeswater.com

ParameterEffect on Electrochemical Degradation Efficiency (Example: Malachite Green)Reference
Current DensityHigher current density increases degradation rate. doi.orgdeswater.com
Electrolyte (NaCl)Increased NaCl concentration leads to higher degradation efficiency. doi.orgdeswater.com
pHOptimal pH range varies depending on the dye and electrode material. researchgate.netelectrochemsci.org

The mechanism of dye degradation during electrochemical treatment can involve the cleavage of the n-methyl group from the dye by hydroxyl radicals, producing different conjugated structures and unstable species that can ultimately lead to mineralization into carbon dioxide and nitrates. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are considered a suitable remedy for degrading resistant materials like dyes found in wastewater researchgate.net. AOPs involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), in sufficient quantities to effect water purification and wastewater treatment researchgate.netmdpi.commdpi.com. These processes can mineralize recalcitrant organic pollutants into more biodegradable compounds, and potentially to carbon dioxide and water, with minimal to no by-products researchgate.netmdpi.comresearchgate.net. Common AOPs include ozonation, UV/H₂O₂, Fenton reactions, and photocatalysis researchgate.netmdpi.commdpi.com. AOPs can lead to high removal efficiencies and a decrease in sludge production mdpi.com. For instance, studies on other dyes have shown that combining ultrasound with ozonation or sulfate-based oxidizing agents can significantly enhance degradation deswater.com.

Hydrolysis and Other Non-Biological Transformations

This compound can undergo hydrolysis and photolysis reactions under environmental conditions nih.gov. These processes can lead to the formation of demethylated, hydroxylated, and benzophenone (B1666685) products nih.gov. While the reduction of malachite green to leucomalachite green in water has been observed in some studies, it was not observed in others nih.gov. The solvolytic reaction of malachite green and the formation of the carbinol are pH-dependent fao.org.

Bioremediation and Biodegradation of this compound

Bioremediation, utilizing microorganisms to clean up pollutants, offers a cost-effective, efficient, and eco-friendly alternative to abiotic methods for treating dye-contaminated wastewater nih.govfrontiersin.orgmdpi.com. Microbial degradation can break down complex dye molecules into less toxic or non-toxic metabolites mdpi.com.

Microbial Degradation Pathways and Enzyme Systems

Microbial degradation of dyes like this compound often involves enzymatic processes mdpi.com. These enzymes can be either intracellular or extracellular mdpi.com.

Bacterial Metabolism and Catabolic Routes (e.g., N-demethylation, ring cleavage, oxidation)

Bacterial metabolism plays a significant role in the degradation of triphenylmethane dyes. Degradation pathways can involve N-demethylation, leading to the formation of intermediates such as desmalachite green, didesmalachite green, and tetradesmalachite green nih.govfao.org. Ring cleavage and oxidation of aromatic rings can also occur, leading to the formation of smaller molecules nih.govfao.orgplos.org. For example, the degradation of malachite green by Pseudomonas plecoglossicide MG2 was proposed to occur via two pathways involving the identification of twelve degradation intermediates, including N-demethylated products and compounds resulting from the cleavage of the chromophore structure nih.gov. Bacterial degradation can be influenced by factors such as pH and initial dye concentration nih.gov. Optimal pH for bacterial decolorization is often in the range of 6 to 10, with some strains showing high efficiency around pH 7-8 nih.gov. Higher dye concentrations can decrease the degradation percentage nih.gov.

Fungal and Algal Biotransformation Mechanisms

Fungi and algae also contribute to the biotransformation of dyes. Fungi can degrade dyes through biosorption or biodegradation, often utilizing enzymatic systems such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase to break down complex structures mdpi.com. Some fungal species, like Cunninghamella elegans, can metabolize triphenylmethane dyes through intracellular cytochrome P450 systems, mediating both reduction and N-demethylation nih.gov. This contrasts with some other fungi that employ extracellular enzymes nih.gov. Yeast, such as Saccharomyces cerevisiae, can decolorize dyes through biotransformation, linked to their metabolism and the production of oxidases, reductases, and NADH-DCIP reductase mdpi.comresearchgate.net. Algae can remediate dyes through processes including bioaccumulation, biodegradation, biosorption, and photodegradation scione.com. They can utilize dyes as nutrient sources, transforming them into simpler carbon compounds scione.com. Algal biodegradation can involve enzymes like laccases, peroxidases, or azoreductases scione.com.

Identification and Characterization of Responsible Microbial Strains

Various microbial strains have been identified and characterized for their ability to degrade this compound and similar dyes. Pseudomonas plecoglossicide MG2 has shown high efficiency in degrading malachite green nih.gov. Other bacterial strains, such as Pseudomonas veronii and a Pseudomonas sp. strain, have also demonstrated significant malachite green degradation nih.gov. A bacterial consortium designated PVN-5, composed of three isolates (CR1, CR2, and CR3) from dye-polluted areas, showed higher efficiency in decolorizing Basic Green-4 (C.I. Basic Green 4, a related triphenylmethane dye) compared to individual isolates, suggesting concerted activities of the constituent strains ijcmas.com. Micrococcus sp. strain BD15 has been studied for its malachite green biodegradation pathway, with enzyme analysis revealing the involvement of laccase and NADH-DCIP reductase researchgate.net. Streptomyces exfoliatus, an actinomycete, has also been investigated for malachite green biodegradation nih.gov. Duckweed (Lemna gibba) has shown potential as a biodegrading organism for Basic Green 4 researchgate.net. Saccharomyces cerevisiae MTCC 463 is a yeast strain known to biodegrade malachite green, with studies identifying enzymes like malachite green reductase involved in the process researchgate.net. Bacterial strains identified as Aeromonas sp. and Shewanella sp. have also shown the ability to degrade Malachite Green iwaponline.com.

Biosorption and Bioaccumulation by Biological Agents

Biological agents, including bacteria, fungi, and plants, demonstrate the ability to remove dyes from wastewater through processes like biosorption and bioaccumulation researchgate.netmdpi.comnih.gov. Biosorption involves the adsorption of dye molecules onto the surface of the biomass, while bioaccumulation refers to the uptake and accumulation of dyes within the living cells researchgate.net.

Mechanisms of Dye Uptake by Biomass (e.g., bacteria, fungi, plants)

The mechanisms by which biomass takes up dyes like C.I. Basic Green 4 are varied and depend on the type of organism and the dye's properties. For cationic dyes such as C.I. Basic Green 4, electrostatic attraction between the positively charged dye molecules and negatively charged functional groups on the cell surface of the biomass plays a significant role in biosorption chi-edu.netresearchgate.net. Other mechanisms can include hydrogen bonding, van der Waals forces, and covalent bonding researchgate.net.

Studies have shown that both living and dead biomass can contribute to dye removal through biosorption researchgate.netnih.gov. For instance, dead fungal biomass has been observed to adsorb a notable percentage of dye mixtures nih.gov. In living organisms, following initial biosorption, enzymatic degradation or metabolic transformation of the dye molecule can occur, leading to decolorization and detoxification nih.gov.

Plants, such as duckweed (Lemna gibba), have also shown potential for the biological decolorization of C.I. Basic Green 4, indicating uptake from contaminated water researchgate.net.

Factors Influencing Bioremediation Efficiency

Several factors influence the efficiency of bioremediation processes for C.I. Basic Green 4. These include:

pH: The pH of the solution significantly affects dye removal, particularly in adsorption-based mechanisms, by influencing the surface charge of the biomass and the ionization state of the dye molecule chi-edu.net. For C.I. Basic Green 4 removal using date seeds as an adsorbent, the maximum removal percentage was observed at a pH around 5 chi-edu.net. At lower pH values, competition between positively charged dye molecules and hydrogen ions can decrease removal efficiency, while at higher pH values (above 5), a decrease in electrostatic attraction between the dye and the adsorbent can occur chi-edu.net. For bacterial degradation by Pseudomonas plecoglossicide MG2, optimal pH for decolorization was found to be between 6 and 7, with maximum degradation at pH 7 nih.gov.

Initial Dye Concentration: The initial concentration of the dye in the wastewater affects the removal efficiency and the time required for decolorization nih.gov. Higher dye concentrations can sometimes lead to decreased degradation percentages nih.gov.

Biomass Concentration/Adsorbent Dose: The amount of biomass or adsorbent used is directly related to the number of binding sites available for dye molecules, thus influencing removal efficiency nih.govijees.net. Increasing the inoculum size of bacteria can lead to increased decolorization up to a certain point, beyond which higher concentrations may result in lower activity nih.gov.

Contact Time: The duration of contact between the biomass and the dye solution is crucial for effective biosorption and biodegradation ijees.net. Decolorization rates generally increase with longer contact times until equilibrium is reached ijees.net.

Temperature: Temperature can influence the metabolic activity of microorganisms and the kinetics of biosorption researchgate.net. An optimum temperature range, such as 25-30°C for Lemna gibba, can enhance decolorization researchgate.net.

Presence of Other Substances: The presence of other pollutants, such as surfactants, can influence dye removal efficiency by biological agents scielo.br. In some cases, the presence of surfactants can enhance dye removal by fungi, potentially through the formation of dye-surfactant complexes scielo.br.

Aerobic vs. Anaerobic Conditions: The effectiveness of bacterial degradation can vary depending on the availability of oxygen. Some bacteria can transform azo dyes under anaerobic conditions, while aerobic conditions can enhance the degradation rates for certain dyes mdpi.com. For C.I. Basic Green 4, aerobic or aerobic denitrifying activated sludge systems have been used for treatment scienceasia.org.

Integrated Biological Systems for C.I. Basic Green 4 Remediation

Integrated biological systems, often involving microbial consortia or a combination of biological and physicochemical methods, have shown enhanced efficiency in treating wastewater containing dyes like C.I. Basic Green 4 scienceasia.orgijcmas.com. Microbial consortia, consisting of multiple bacterial strains, can exhibit higher decolorization potential compared to individual strains due to their concerted activities and complementary metabolic pathways ijcmas.com.

For example, a bacterial consortium (PVN-5) demonstrated complete decolorization of Malachite Green (Basic Green 4) at 100 ppm concentration within 36 hours, which was significantly faster and more efficient than the decolorization achieved by individual isolates ijcmas.com.

Combining physical adsorption with biological treatment has also been explored. A two-step technique involving adsorption of Malachite Green using materials like activated carbon or soil, followed by treatment of the supernatant with aerobic or aerobic denitrifying activated sludge, significantly reduced the chemical oxygen demand (COD) levels scienceasia.org. The efficiency of COD reduction appeared to increase with increasing dye concentration in this integrated system scienceasia.org.

Degradation Product Analysis and Pathway Elucidation

Understanding the degradation products and pathways of C.I. Basic Green 4 is crucial for assessing the effectiveness of treatment methods and ensuring that the breakdown products are less toxic than the parent compound.

Identification of Intermediate and Final Degradation Products

Studies investigating the biodegradation of C.I. Basic Green 4 by bacteria, such as Pseudomonas plecoglossicide MG2, have identified various intermediate and final degradation products nih.govresearchgate.net. These products can result from the enzymatic cleavage and modification of the dye molecule.

Identified degradation products of Malachite Green include:

Desmalachite green nih.govresearchgate.net

Didesmalachite green nih.govresearchgate.net

Tetradesmalachite green nih.govresearchgate.net

4-(diphenylmethyl)aniline nih.govresearchgate.net

Malachite green carbinol nih.govresearchgate.net

Bis[4-(dimethylamino)phenyl]methanone nih.govresearchgate.net

[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methanone nih.govresearchgate.net

Bis[4-(methylamino)phenyl]methanone nih.govresearchgate.net

(4-aminophenyl)[4-(methylamino)phenyl]methanone nih.govresearchgate.net

Bis(4-aminophenyl)methanone nih.govresearchgate.net

(4-aminophenyl)methanone nih.govresearchgate.net

4-(dimethylamino)benzaldehyde (B131446) nih.govresearchgate.net

Analysis techniques like liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FTIR) are employed to identify these intermediate products and monitor changes in functional groups during the degradation process nih.govresearchgate.netresearchgate.net. FTIR analysis can reveal the disappearance of characteristic peaks corresponding to certain bonds in the dye molecule and the appearance of new peaks associated with degradation products, such as those indicating the formation of hydroxylated products or carbonyl groups nih.govresearchgate.net.

Proposed Degradation Pathways and Molecular Mechanisms

Based on the identified degradation products, proposed degradation pathways for C.I. Basic Green 4 by bacterial strains like Pseudomonas plecoglossicide MG2 typically involve the stepwise N-demethylation of the tertiary amine groups, leading to the formation of desmethyl and didesmethyl derivatives nih.govresearchgate.net. Further degradation can involve the cleavage of the triphenylmethane structure, resulting in the formation of various aromatic intermediates, including methanone (B1245722) and benzaldehyde (B42025) derivatives nih.govresearchgate.net.

Two main pathways for Malachite Green degradation by Pseudomonas plecoglossicide MG2 have been proposed based on LC-MS and FTIR data nih.govresearchgate.net. These pathways illustrate the molecular mechanisms involved in the enzymatic breakdown of the dye. While the specific enzymes involved may vary depending on the microbial species, oxidoreductases are often implicated in the biodegradation of dyes mdpi.com.

The degradation process aims to mineralize the dye molecule into simpler, less toxic compounds such as carbon dioxide, water, and inorganic salts. The reduction in Chemical Oxygen Demand (COD) during biological treatment indicates the breakdown of organic pollutants researchgate.net. Studies have shown significant COD removal efficiencies for Basic Green 4 during bacterial treatment researchgate.net.

Kinetic and Thermodynamic Modeling of Degradation Processes

Understanding the kinetics and thermodynamics of this compound degradation is crucial for designing and optimizing effective treatment processes. Kinetic models help elucidate the reaction pathways and rate-limiting steps, while thermodynamic studies provide insights into the feasibility and spontaneity of the degradation process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The degradation kinetics of this compound, particularly in advanced oxidation processes and adsorption studies, are frequently analyzed using pseudo-first-order and pseudo-second-order kinetic models. These models help describe the rate at which the concentration of the dye decreases over time in the presence of a degrading agent or adsorbent.

The pseudo-first-order kinetic model is often represented by the linear form:

ln(q_e - q_t) = ln(q_e) - k_1 * t

where q_e and q_t are the amounts of dye adsorbed or degraded at equilibrium and at time t, respectively, and k_1 is the pseudo-first-order rate constant. This model assumes that the rate of degradation or adsorption is proportional to the concentration of the dye.

The pseudo-second-order kinetic model is expressed linearly as:

t / q_t = 1 / (k_2 * q_e^2) + t / q_e

where k_2 is the pseudo-second-order rate constant. This model suggests that the rate is proportional to the square of the concentration of the dye or the number of available sites on an adsorbent. It often indicates that chemisorption or a reaction on the surface is the rate-limiting step researchgate.net.

Research on the photocatalytic degradation of dyes similar to this compound, such as Malachite Green (C.I. Basic Green 4), has shown that the process often follows pseudo-first-order kinetics under specific conditions. For instance, the photocatalytic degradation of Fast Green (another name used for a green dye, sometimes associated with FCF or C.I. Food Green 3, but the search result links it to pseudo-first-order kinetics) using nanosized CeCrO3 followed pseudo-first-order kinetics with a rate constant (k) of 4.41 × 10⁻⁴ s⁻¹ under optimal conditions mjcce.org.mk. Another study on the photocatalytic degradation of C.I. Basic Blue 41 using TiO₂ nanoparticles also indicated pseudo-first-order kinetics scirp.orgscirp.org.

In adsorption studies involving basic dyes, both pseudo-first-order and pseudo-second-order models are commonly applied. For the adsorption of Malachite Green, studies have shown that the pseudo-second-order model often provides a better fit to experimental data, suggesting that chemisorption may be the dominant mechanism najsp.comacademicjournals.orgjocpr.com. However, some studies have found that both models can fit the data well, or that other models like the intraparticle diffusion model might be more suitable depending on the adsorbent and conditions najsp.comjaas.ac.cn.

Table 1: Examples of Kinetic Model Fitting for Basic Dye Degradation/Adsorption

Process TypeDye (Similar to this compound)Adsorbent/CatalystPreferred Kinetic ModelR² Value (Example)Reference
Photocatalytic DegradationFast GreenNanosized CeCrO3Pseudo-First-OrderLinear plot observed mjcce.org.mk
Photocatalytic DegradationC.I. Basic Blue 41TiO₂ NanoparticlesPseudo-First-OrderLinear plot observed scirp.orgscirp.org
AdsorptionMalachite GreenCarob and Eucalyptus TwigsPseudo-Second-OrderHigher R² najsp.com
AdsorptionMalachite GreenGroundnut HuskPseudo-Second-OrderData fitted properly academicjournals.org
AdsorptionMalachite GreenBanana Pseudo-stem FibersPseudo-Second-OrderR² closer to unity jocpr.com
AdsorptionBasic Brilliant Green (C.I. Basic Green 4)Modified Peat–Resin ParticleIntraparticle Diffusion*Best fit observed jaas.ac.cn

*Note: While pseudo-first and second-order models were used, the intraparticle diffusion model provided the best fit in this specific study. jaas.ac.cn

The applicability of these models depends heavily on the specific degradation or adsorption process, the type of catalyst or adsorbent used, and the experimental conditions such as initial dye concentration, pH, and temperature.

Isotherm Models for Equilibrium Studies

Adsorption isotherm models are used to describe the equilibrium relationship between the concentration of this compound in the liquid phase and the amount of dye adsorbed onto a solid phase at a constant temperature. These models provide information about the adsorption capacity of the material and the nature of the interactions between the dye molecules and the adsorbent surface.

Commonly used isotherm models include the Langmuir and Freundlich models.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The linear form is typically written as:

C_e / q_e = 1 / (K_L * q_m) + C_e / q_m

where C_e is the equilibrium concentration of the dye in the solution, q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium, q_m is the maximum monolayer adsorption capacity, and K_L is the Langmuir constant related to the energy of adsorption.

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The linear form is given by:

ln(q_e) = ln(K_F) + (1/n) * ln(C_e)

where K_F is the Freundlich constant related to the adsorption capacity, and 1/n is the adsorption intensity, indicating the favorability of the adsorption process.

Studies on the adsorption of basic dyes, including Malachite Green (C.I. Basic Green 4), have frequently employed these models. For example, the adsorption of Malachite Green onto coal fly ash was found to be best described by the Freundlich isotherm, suggesting a heterogeneous adsorption process chemijournal.com. Conversely, adsorption of Malachite Green on activated carbon prepared from Azadiratcha indica biomass was reported to follow the Langmuir isotherm, indicating monolayer adsorption sciensage.info. Adsorption of Malachite Green on banana pseudo-stem fibers was fitted to both Langmuir and Freundlich models jocpr.com.

Other isotherm models, such as Temkin, Dubinin-Radushkevich, and Redlich-Peterson, may also be applied to further understand the adsorption mechanisms chemijournal.comije.irresearchgate.net. Some studies have found that the adsorption of basic dyes on certain materials may deviate from the simple Langmuir and Freundlich models jaas.ac.cn.

Table 2: Examples of Isotherm Model Fitting for Basic Dye Adsorption

Dye (Similar to this compound)AdsorbentBest Fit Isotherm ModelR² Value (Example)Reference
Malachite GreenCoal Fly AshFreundlichBest data fitting chemijournal.com
Malachite GreenActivated Carbon (Azadiratcha indica)Langmuir0.963 sciensage.info
Malachite GreenBanana Pseudo-stem FibersLangmuir and FreundlichFitted to both jocpr.com
Basic Brilliant Green (C.I. Basic Green 4)Modified Peat–Resin ParticleDeviated from Langmuir and FreundlichPoor fitness (r² < 0.95) jaas.ac.cn
Malachite GreenActivated Ntezi ClayLangmuirFollowed Langmuir ije.ir

The choice of the most appropriate isotherm model depends on the characteristics of the adsorbent material and the nature of the interaction with this compound.

Adsorption Phenomena and Materials Science for C.i. Basic Green 8 Removal

Adsorbent Materials Development and Characterization

The quest for efficient and cost-effective dye removal has spurred the development of a diverse range of adsorbent materials. These materials are broadly categorized based on their chemical composition and origin, including carbon-based adsorbents, inorganic materials, biosorbents, and advanced nanomaterials. Characterization of these materials typically involves techniques such as Scanning Electron Microscopy (SEM) for surface morphology, Brunauer–Emmett–Teller (BET) analysis for surface area and pore volume determination, and Fourier-Transform Infrared (FTIR) spectroscopy to identify surface functional groups. researchgate.netresearchgate.net

Carbon-based materials are among the most effective and commonly used adsorbents for dye removal, largely due to their high specific surface area, porous structure, and versatile surface chemistry. techscience.comcalgoncarbon.com

Activated Carbon (AC): Activated carbon is a highly porous material produced from carbonaceous sources like wood, coal, or agricultural waste. calgoncarbon.comresearchgate.net The activation process, either physical or chemical, creates a vast network of micropores, mesopores, and macropores, resulting in a large surface area (often exceeding 1000 m²/g) that is ideal for adsorbing dye molecules. researchgate.netnih.gov The adsorption capacity of activated carbon for cationic dyes like Malachite Green is influenced by its surface chemistry; the presence of acidic functional groups can sometimes be detrimental, while a larger total specific surface area generally leads to higher adsorption capability. researchgate.net Studies have shown that AC derived from various precursors, such as lignite or chestnut shells, can achieve significant removal efficiencies for Malachite Green, with capacities reaching over 100 mg/g. nih.govktu.edu.tr

Biochar: Biochar is a carbon-rich solid produced by the pyrolysis of biomass in an oxygen-limited environment. researchgate.net It is considered a low-cost and environmentally friendly alternative to conventional activated carbon. researchgate.nettechscience.com While pristine biochar may have a lower adsorption capacity than highly engineered activated carbon, its surface can be modified to enhance its performance. researchgate.net Biochar derived from agricultural wastes like cherry stones has been successfully used for the removal of chromium, demonstrating its potential for broader contaminant removal applications. mdpi.com

The table below summarizes the adsorption capacities of various carbon-based adsorbents for Malachite Green (MG).

Interactive Data Table: Adsorption Capacities of Carbon-Based Adsorbents for Malachite Green
Adsorbent Precursor Material Max. Adsorption Capacity (mg/g) Reference
Activated Carbon Lignite >100 nih.gov
Activated Carbon Commercial Varies (dependent on surface area) researchgate.net
Magnetic Activated Carbon Chestnut Shell 311.40 ktu.edu.tr
Carbon-Based Adsorbent Paper Industry Waste ~99% removal researchgate.net

Inorganic materials represent another important class of adsorbents, valued for their natural abundance, low cost, and unique structural properties. nih.govmdpi.com

Natural Clays: Clay minerals such as bentonite and montmorillonite are layered aluminosilicates with significant cation exchange capacities. mdpi.comresearchgate.net Their surfaces are typically negatively charged, making them highly effective for adsorbing cationic dyes through electrostatic attraction. mdpi.com Research on Malachite Green removal using various natural inorganic clays demonstrated maximum adsorption capacities ranging from 172.41 mg/g to 243.90 mg/g. mdpi.com Chemical modification, for instance with iron, can further enhance their adsorption performance. ekb.eg

Silica and Alumina: Both silica (silicon dioxide) and alumina (aluminum oxide) are environmentally stable adsorbents. nih.gov Studies comparing the two for Malachite Green removal found that adsorption followed pseudo-second-order kinetics and fit well with Langmuir and Freundlich isotherms. nih.gov Alumina exhibited a higher adsorption capacity than silica, although the adsorption on silica was stronger. nih.gov

Zeolites: Zeolites are crystalline, hydrated aluminosilicates with a three-dimensional framework structure that creates uniform pores and channels, acting as molecular sieves. mdpi.commdpi.com Natural zeolites like clinoptilolite are abundant and can be modified through treatments (e.g., with NaOH) to improve their textural properties, decrease the Si/Al ratio, and increase the number of active adsorption sites. mdpi.com

Titanium Dioxide (TiO₂): TiO₂ is a semiconductor material known for its stability, non-toxicity, and low cost. scirp.org It can remove dyes through both adsorption and photocatalysis. scirp.org As an adsorbent, TiO₂ nanoparticles have been studied for the removal of dyes like Malachite Green and Methyl Green, with the adsorption process often being endothermic and spontaneous. scirp.orgresearchgate.net The adsorption capacity of TiO₂ for Malachite Green has been reported to be around 6.3 mg/g. scirp.org

The table below presents research findings on the use of inorganic adsorbents for Malachite Green (MG) removal.

Interactive Data Table: Performance of Inorganic Adsorbents for Malachite Green Removal
Adsorbent Type Max. Adsorption Capacity (mg/g) Optimal pH Reference
Natural Clay (Palygorskite) Clay 243.90 >7 (Alkaline) mdpi.com
Natural Clay (Bentonite) Clay 188.68 >7 (Alkaline) mdpi.com
Alumina Metal Oxide Higher than Silica 5 nih.gov
Silica Metal Oxide Lower than Alumina 6 nih.gov
Titanium Dioxide (TiO₂) Metal Oxide 6.3 Not specified scirp.org
Fe-Modified Montmorillonite Modified Clay 99.6% removal (as composite) 7 ekb.eg

The valorization of agricultural and biological wastes as low-cost adsorbents is a key area of green chemistry and sustainable engineering. researchgate.netoaepublish.com These materials are abundant, biodegradable, and require minimal processing, making them an economically viable option for wastewater treatment. mdpi.com

Biosorbents are primarily composed of lignin (B12514952), cellulose, and hemicellulose, which contain various functional groups like hydroxyl and carboxyl groups. mdpi.com These groups can act as binding sites for dye molecules. A wide array of agricultural byproducts have been investigated for dye removal, including:

Husks and Shells: Rice husks, coconut husks, and various nut shells. mdpi.comoaepublish.com

Peels: Citrus and banana peels. mdpi.com

Plant-based waste: Sawdust, grass waste, and sugarcane bagasse. mdpi.comajgreenchem.com

The preparation of these biosorbents can be as simple as drying and pulverizing, though their efficiency can be significantly improved through chemical treatments with acids or alkalis. mdpi.comoaepublish.com Such modifications help to remove natural fats and waxes and increase the number of available surface functional groups. researchgate.net For example, chemically treated grass waste was found to be an effective biosorbent for Malachite Green, with an adsorption capacity of 89.04 mg/g. ajgreenchem.com

The table below showcases the adsorption capabilities of various biosorbents.

Interactive Data Table: Adsorption Capacities of Biosorbents for Malachite Green
Adsorbent Source Max. Adsorption Capacity (mg/g) Reference
Grass Waste Agricultural Waste 89.04 ajgreenchem.com
Coffee Husk Industrial Waste 78 researchgate.net
Limonia acidissima (wood apple) shell Agricultural Waste High removal reported mdpi.com
Borassus aethiopum flower Biomass (Activated Carbon) High removal reported mdpi.com

The application of nanotechnology in materials science has led to the development of highly efficient adsorbents. Nanomaterials possess an exceptionally high surface-area-to-volume ratio, providing a greater number of active sites for adsorption compared to their bulk counterparts.

Nano-adsorbents: This category includes nanoparticles of metal oxides like TiO₂ and magnetic nanoparticles. scirp.orgresearchgate.net Magnetic nano-adsorbents, for instance, composed of iron oxide nanoparticles coated with a functional polymer like polyacrylic acid, offer the dual benefit of high adsorption capacity and easy separation from the solution using an external magnetic field. researchgate.net Studies have shown that such adsorbents are fast and efficient for Malachite Green removal. researchgate.net Nano-adsorbents derived from waste materials, such as eggshells, have also proven effective for removing dyes like Malachite Green. researchgate.net

Composites: Combining different materials to create composites can leverage the synergistic properties of each component. For example, immobilizing TiO₂ onto Fe-modified montmorillonite clay resulted in an adsorbent that achieved 99.6% removal of Malachite Green. ekb.eg This composite material demonstrated high efficiency and excellent reusability. ekb.eg Similarly, zeolitic imidazolate frameworks (ZIFs), a class of metal-organic frameworks (MOFs), have been investigated as highly porous adsorbents with large surface areas, showing significant potential for dye removal. acs.org

The table below highlights the performance of some nanomaterial-based adsorbents.

Interactive Data Table: Performance of Nanomaterial-Based Adsorbents for Malachite Green
Adsorbent Type Key Finding Reference
Magnetic Nano-adsorbent (PAA-coated iron oxide) Nanoparticle Fast and efficient adsorption, easy separation researchgate.net
TiO₂ immobilized on Fe-Modified Montmorillonite Nanocomposite 99.6% removal of MG ekb.eg
Eggshell-derived Nano-adsorbent Nanoparticle Effective for MG removal researchgate.net
ZIF-71 MOF Max. adsorption capacity of 597.92 mg/g for Methylene Blue (a cationic dye) acs.org

Adsorption Mechanisms and Surface Chemistry

The removal of a dye from solution by an adsorbent is governed by a combination of physical and chemical mechanisms. These can include physisorption (driven by weak van der Waals forces) and chemisorption (involving the formation of chemical bonds). nih.govresearchgate.net For cationic dyes like C.I. Basic Green 8, the interaction is often dominated by the surface chemistry of the adsorbent and the solution conditions, particularly pH.

Electrostatic interaction is a primary mechanism for the adsorption of cationic dyes onto many adsorbent surfaces. researchgate.netrsc.orgnih.gov this compound, as a cationic dye, carries a net positive charge in aqueous solution. Many adsorbents, particularly natural materials like clays and various carbon-based adsorbents, possess surfaces that are negatively charged or can become negatively charged depending on the solution's pH. techscience.commdpi.com

The surface charge of an adsorbent is often pH-dependent. For materials with hydroxyl functional groups (e.g., -SiOH on clays, -COOH on activated carbon), the surface becomes increasingly negative as the pH rises. mdpi.com In an alkaline environment, these groups deprotonate (lose H⁺), leaving a negatively charged site (e.g., -SiO⁻, -COO⁻). mdpi.comresearchgate.net This negatively charged surface then strongly attracts the positively charged cationic dye molecules, leading to efficient adsorption. researchgate.netnih.gov

Conversely, at a low solution pH, the concentration of H⁺ ions is high. These protons compete with the cationic dye molecules for the active adsorption sites on the adsorbent's surface. mdpi.com Furthermore, the adsorbent surface itself may become protonated and thus positively charged, leading to electrostatic repulsion with the dye cations and a significant reduction in adsorption efficiency. mdpi.comresearchgate.net This strong pH dependence is a hallmark of adsorption processes governed by electrostatic interactions. researchgate.net

Hydrogen Bonding and Dipole-Dipole Interactions

Hydrogen bonding plays a significant role in the adsorption of cationic dyes onto materials rich in oxygen-containing functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups. nih.govnih.gov These groups, commonly found on the surface of agricultural waste-based biosorbents and activated carbons, can act as hydrogen bond donors, while the nitrogen atoms within the dye's molecular structure can act as acceptors. This creates a strong directional interaction that helps to bind the dye molecule to the adsorbent surface. researchgate.netmdpi.com

Hydrophobic Interactions and Pore Filling

Hydrophobic interactions are a crucial driving force in the adsorption of organic molecules like this compound from aqueous solutions. The non-polar aromatic rings of the dye molecule are repelled by the polar water molecules, leading them to seek out non-polar environments. Adsorbent surfaces, particularly those of carbonaceous materials, often have hydrophobic regions. The tendency of the dye molecules to associate with these surfaces to minimize contact with water is a thermodynamically favorable process that promotes adsorption. mdpi.comnih.gov

Pore filling is a physical mechanism where dye molecules are trapped within the porous structure of an adsorbent. mdpi.com This process is highly dependent on the relative sizes of the dye molecule and the adsorbent's pores. Adsorbents with a well-developed network of micropores (less than 2 nm in diameter) and mesopores (2-50 nm in diameter) that are slightly larger than the this compound molecule will exhibit high adsorption capacities due to this mechanism. nih.gov The molecule first diffuses from the bulk solution to the adsorbent surface and then into the porous channels, where it is physically sequestered.

Cation Exchange and π-π Stacking Interactions

This compound is a cationic dye, meaning it carries a positive charge in solution. alfa-chemistry.com This characteristic makes cation exchange a primary mechanism for its removal by many adsorbents. science.gov Adsorbent surfaces often possess negatively charged functional groups (e.g., deprotonated carboxyl or hydroxyl groups), especially at higher pH values. These sites can attract and bind the positively charged dye molecules, releasing other cations (like H⁺ or Na⁺) into the solution to maintain charge neutrality. rsc.orgnih.gov This ion exchange process forms a strong electrostatic bond between the dye and the adsorbent.

Role of Adsorbent Surface Area and Porosity

The physical structure of an adsorbent is paramount to its effectiveness. A large specific surface area provides more available sites for the dye molecules to interact with, leading to a higher adsorption capacity. nih.govresearchgate.net However, the total surface area is not the only factor; the accessibility of this area is equally important. researchgate.net

The porosity of the adsorbent, including the volume and diameter of its pores, dictates which adsorption mechanisms can occur. nih.gov A high volume of micropores and mesopores is essential for the pore-filling mechanism. researchgate.net The distribution of pore sizes must be appropriate for the size of the this compound molecule to allow for efficient diffusion and capture. nih.gov Macropores (larger than 50 nm) serve as channels for the rapid transport of dye molecules into the interior of the adsorbent particle, while mesopores and micropores provide the bulk of the surface area for adsorption. nih.gov Therefore, an ideal adsorbent for this compound will possess a hierarchical porous structure with a large surface area. researchgate.net

Adsorption Kinetics and Equilibrium Modeling

Understanding the rate of adsorption (kinetics) and the distribution of dye molecules between the liquid and solid phases at equilibrium (isotherm) is essential for designing effective water treatment systems. Due to a lack of specific experimental data for this compound, this section outlines the standard models used to evaluate these parameters for cationic dyes.

Evaluation of Adsorption Rate Constants

Adsorption kinetics describe the rate of adsorbate uptake, which controls the residence time required for the adsorption process to reach equilibrium. Several models are used to analyze kinetic data, with the pseudo-first-order and pseudo-second-order models being the most common. researchgate.netmdpi.com

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally more applicable during the initial stages of the adsorption process. researchgate.net

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.eduresearchgate.net It is often found to provide a better fit for the entire adsorption process for many dye-adsorbent systems. researchgate.netmdpi.com

The suitability of each model is determined by comparing the calculated adsorption capacity (qₑ) with the experimental data and the value of the correlation coefficient (R²).

Table 1: Illustrative Kinetic Model Parameters for Cationic Dye Adsorption This table is for illustrative purposes to show the parameters that would be evaluated for this compound.

Kinetic ModelParametersDefinition
Pseudo-First-Orderk₁ (min⁻¹)The rate constant of pseudo-first-order adsorption.
qₑ (mg/g)The amount of dye adsorbed at equilibrium.
Pseudo-Second-Orderk₂ (g/mg·min)The rate constant of pseudo-second-order adsorption.
qₑ (mg/g)The amount of dye adsorbed at equilibrium.

Determination of Adsorption Capacities

Adsorption equilibrium studies are described by isotherm models, which relate the concentration of the dye in the solution to the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are widely used to describe these relationships. core.ac.ukmocedes.orgresearchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. core.ac.ukiosrjournals.orgresearchgate.net It is used to determine the maximum monolayer adsorption capacity (qₘ), a key parameter for evaluating the performance of an adsorbent.

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies. core.ac.ukiosrjournals.orgresearchgate.net It provides information on the adsorption intensity or surface heterogeneity.

The choice of the best-fitting model is based on the correlation coefficient (R²).

Table 2: Illustrative Isotherm Model Parameters for Cationic Dye Adsorption This table is for illustrative purposes to show the parameters that would be evaluated for this compound.

Isotherm ModelParametersDefinition
Langmuirqₘ (mg/g)Maximum monolayer adsorption capacity.
Kₗ (L/mg)Langmuir constant related to the energy of adsorption.
FreundlichKբ (mg/g)(L/mg)¹/ⁿFreundlich constant indicative of adsorption capacity.
nAdsorption intensity or surface heterogeneity.

Compound Names

Optimization of Adsorption Parameters

The efficiency of removing this compound, a representative cationic dye, from aqueous solutions through adsorption is critically dependent on several operational parameters. Optimizing these factors is essential for maximizing dye uptake and ensuring the cost-effectiveness of the treatment process. Key parameters that are typically manipulated to achieve optimal performance include the pH of the solution, the initial concentration of the dye, the amount of adsorbent used, the duration of contact between the adsorbent and the dye solution, and the process temperature.

Influence of pH on Adsorption Efficiency

The pH of the aqueous solution is a master variable that can significantly alter the adsorption capacity of a given adsorbent for this compound. Its influence is primarily linked to its effect on the surface charge of the adsorbent material and the degree of ionization of the dye molecule.

The surface of most adsorbents contains functional groups that can protonate or deprotonate depending on the solution's pH. At a pH lower than the adsorbent's point of zero charge (pzc), the surface becomes predominantly positively charged due to the protonation of functional groups. Conversely, at a pH above the pzc, the surface acquires a net negative charge. As this compound is a cationic (basic) dye, it exists as a positively charged ion in solution.

Consequently, adsorption is generally favored at higher pH values (alkaline conditions). Under these conditions, the adsorbent surface is negatively charged, leading to strong electrostatic attraction with the positively charged cationic dye molecules. In contrast, at low pH values (acidic conditions), both the adsorbent surface and the dye molecules are positively charged, resulting in electrostatic repulsion that hinders the adsorption process. nih.govnih.govmdpi.com

For instance, in a study on the adsorption of Malachite Green (a representative basic dye) onto activated carbon prepared from fig leaves, the percentage of dye removal increased significantly as the pH was raised. As the solution pH increased from 2.0 to 12.0, the removal percentage and the amount of dye adsorbed rose from 24.12% to 94% and from 7.03 mg/g to 23.41 mg/g, respectively. nih.gov This demonstrates that adsorption is strongly pH-dependent and that alkaline conditions are optimal for the removal of this type of cationic dye. nih.govresearchgate.net

Table 1: Effect of pH on the Adsorption of Malachite Green by Activated Fig Leaves

pH Dye Removal (%) Adsorption Capacity (mg/g)
2 24.12 7.03
4 35.61 8.90
6 62.15 15.54
8 80.23 20.06
10 92.24 23.06
12 94.00 23.41

Data sourced from a study on Malachite Green adsorption onto activated carbon from fig leaves. nih.gov

Effect of Initial Dye Concentration and Adsorbent Dose

The initial concentration of the dye and the dosage of the adsorbent are interrelated parameters that critically affect both the percentage of removal and the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent).

Generally, for a fixed adsorbent dose, an increase in the initial dye concentration leads to a decrease in the percentage of dye removal. nih.gov This occurs because the number of available active adsorption sites on the adsorbent surface is finite. At lower concentrations, there are sufficient active sites to accommodate the dye molecules, resulting in high removal efficiency. As the initial dye concentration increases, the active sites become saturated, and the adsorbent's capacity to remove the dye on a percentage basis diminishes. nih.gov

Conversely, the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity, qe) tends to increase with a higher initial dye concentration. This is because a higher concentration gradient provides a stronger driving force for the mass transfer of dye molecules from the bulk solution to the adsorbent surface. nih.gov For example, in one study, increasing the initial Malachite Green concentration from 50 to 500 mg/L resulted in a decrease in percentage removal from 97.96% to 40.34%, while the adsorption capacity increased from 12.25 to 50.43 mg/g. nih.gov

The adsorbent dose has a direct impact on removal efficiency. Increasing the amount of adsorbent for a fixed dye concentration and volume typically increases the percentage of dye removal. nih.gov This is attributed to the greater surface area and the increased number of available adsorption sites. nih.gov However, the adsorption capacity (qe) often decreases with an increasing adsorbent dose. This is due to the fact that with more adsorbent present, many active sites may remain unsaturated during the adsorption process, leading to a lower utilization of the adsorbent's full capacity. A study on Malachite Green removal showed that as the adsorbent dose was increased from 50 to 500 mg, the removal percentage rose from 36.12% to 96.96%, but the adsorption capacity dropped from 72.24 to 19.39 mg/g. nih.gov

Table 2: Influence of Initial Dye Concentration on Malachite Green Adsorption

Initial Concentration (mg/L) Removal (%) Adsorption Capacity (mg/g)
50 97.96 12.25
100 85.34 21.34
200 65.78 32.89
300 51.23 38.42
400 45.67 45.67
500 40.34 50.43

Data for a fixed adsorbent dose. nih.gov

Table 3: Influence of Adsorbent Dose on Malachite Green Adsorption

Adsorbent Dose (mg) Removal (%) Adsorption Capacity (mg/g)
50 36.12 72.24
100 58.76 58.76
200 80.34 40.17
300 90.11 30.04
400 95.87 23.97
500 96.96 19.39

Data for a fixed initial dye concentration. nih.gov

Impact of Contact Time and Temperature

The adsorption process is time-dependent, requiring a certain duration for the dye molecules to be transferred from the solution to the surface of the adsorbent and reach equilibrium. The impact of contact time is typically characterized by an initial rapid phase of dye uptake, followed by a slower phase that gradually approaches a plateau. nih.gov The initial rapid adsorption is due to the abundance of readily available active sites on the adsorbent surface. As these sites become occupied, the rate of adsorption slows down, and the process eventually reaches equilibrium, at which point the rate of dye adsorption equals the rate of desorption. The time required to reach this equilibrium is known as the equilibrium time.

Temperature is another crucial parameter that influences the adsorption equilibrium. The effect of temperature determines whether the adsorption process is endothermic (favored by higher temperatures) or exothermic (favored by lower temperatures). For the adsorption of many basic dyes, including Malachite Green, the process is often found to be endothermic. researchgate.netmdpi.com An increase in temperature can enhance the rate of diffusion of dye molecules across the external boundary layer and within the internal pores of the adsorbent. It may also lead to the swelling of the adsorbent's internal structure, allowing more dye molecules to penetrate further. researchgate.net

For example, studies on the adsorption of Malachite Green onto treated rice husk found that the adsorption rate constant increased with a rise in temperature, indicating the endothermic nature of the process. researchgate.net Similarly, research using almond shells as an adsorbent for the same dye reported a positive enthalpy change (ΔH), confirming that the adsorption is an endothermic process. mdpi.com However, in some systems, an increase in temperature can weaken the adsorptive forces between the dye and the active sites, indicating an exothermic process. nih.gov Therefore, the effect of temperature must be determined experimentally for each specific adsorbent-adsorbate system.

Table 4: Effect of Contact Time on Adsorption Capacity of Malachite Green

Contact Time (min) Adsorption Capacity (mg/g) at 100 mg/L Adsorption Capacity (mg/g) at 200 mg/L
20 18.55 28.11
40 20.12 30.24
60 20.89 31.55
100 21.21 32.54
150 21.34 32.89
200 21.34 32.89

Data shows adsorption reaching equilibrium after approximately 150 minutes. nih.gov

Analytical Methodologies for C.i. Basic Green 8 Detection and Quantification

Spectroscopic Techniques for C.I. Basic Green 8 Analysis

Spectroscopic methods are instrumental in the analysis of this compound. They rely on the interaction of electromagnetic radiation with the dye molecule to provide both quantitative and qualitative information.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound in solutions. technologynetworks.com This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org this compound is a colored compound, and its analysis is typically performed in the visible region of the electromagnetic spectrum. pacificbiolabs.com

The process involves measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax) for this compound. masterorganicchemistry.com For degradation studies, a decrease in the intensity of the main absorption peak over time indicates a reduction in the dye's concentration. aip.org By creating a calibration curve with standard solutions of known concentrations, the precise concentration of the dye in unknown samples can be accurately determined. technologynetworks.comlibretexts.org This makes UV-Vis spectroscopy an effective tool for monitoring the efficiency of various dye removal and degradation processes. academicjournals.org

Table 1: Wavelengths of the Visible Spectrum This table illustrates the range of wavelengths associated with different colors in the visible spectrum. This compound, being a green dye, primarily absorbs light in the red region.

Color PerceivedWavelength Range (nm)Complementary Color (Absorbed)
Violet400 - 420Yellow
Blue440 - 490Orange
Green 490 - 570 Red
Yellow570 - 585Violet
Orange585 - 620Blue
Red620 - 780Green

Data sourced from multiple references. pacificbiolabs.commsu.edu

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule and is widely used to investigate the degradation of dyes like this compound. nih.gov The FT-IR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the analysis of this compound degradation, FT-IR is used to compare the spectra of the dye before and after treatment. The spectrum of the untreated dye shows characteristic absorption bands corresponding to its structure, such as C=C stretching from the benzene (B151609) rings and aromatic C-N stretching vibrations. nih.gov Following biodegradation or photodegradation, significant changes in the spectrum are observed. nih.gov The disappearance of peaks associated with the original dye and the appearance of new peaks can confirm the breakdown of the parent molecule and help identify the functional groups of the resulting intermediates. academicjournals.orgnih.gov For instance, the formation of primary and secondary amines during degradation can be indicated by the appearance of new peaks for C=N- stretch and N-H bends. academicjournals.org

Table 2: Characteristic FT-IR Absorption Bands for this compound and its Degradation Products

Wavenumber (cm⁻¹)VibrationSignificance in this compound Analysis
~3410N-H Asymmetric StretchingIndicates the presence of amino groups in the parent molecule.
~2915C-H Asymmetric StretchingRelates to the methyl groups in the dye structure.
~1624-1635C=N StretchingCan indicate the formation of primary and secondary amines in degradation products. academicjournals.org
~1572C=C Stretching of Benzene RingsA key indicator of the aromatic structure of the dye; its disappearance suggests ring cleavage. nih.gov
~1154Aromatic C-N StretchingCharacteristic of the bond between the central carbon and the dimethylamino-phenyl groups. nih.gov

Data compiled from various degradation studies. academicjournals.orgnih.gov

While standard Raman spectroscopy is inherently a low-sensitivity technique, Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly attractive method for the rapid and sensitive detection of trace contaminants, including dyes like this compound. mdpi.comnih.gov SERS overcomes the limitations of conventional Raman by enhancing the signal by several orders of magnitude. mdpi.com

This enhancement is achieved by adsorbing the target molecules onto nanostructured metallic surfaces, typically made of gold or silver. mdpi.com The interaction between the incident laser light and the plasmons in the metallic nanostructures creates a greatly amplified electromagnetic field at the surface, which in turn dramatically increases the intensity of the Raman scattering from the nearby dye molecules. mdpi.com This allows for the detection of this compound at very low concentrations, making SERS a valuable tool for environmental monitoring and ensuring food safety where even minute amounts of the dye are a concern. mdpi.comnih.gov

Fluorescence spectroscopy is a highly sensitive technique used to study the dynamic interactions between fluorescent molecules and their environment. researchgate.netscispace.com The fluorescence properties of a dye—such as its emission intensity, wavelength, and excited-state lifetime—are often highly dependent on factors like solvent polarity, concentration, and binding to other molecules. researchgate.netnih.gov

The fluorescence of many dyes is significantly quenched in aqueous solutions due to intramolecular motions, but this fluorescence can be greatly enhanced upon binding to macromolecules like DNA or proteins. researchgate.netscispace.com This is because binding restricts these motions, leading to a more rigid structure that fluoresces more efficiently. researchgate.net By monitoring changes in the fluorescence of this compound, researchers can gain insights into its binding mechanisms with various substrates, its aggregation behavior in different solvents, and the microenvironment it occupies. researchgate.netresearchgate.net For example, an increase in fluorescence intensity could signify a binding event, while a shift in the emission maximum could indicate a change in the polarity of the dye's surroundings.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a complex mixture, allowing for the individual detection and quantification of this compound and its related metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry and is widely employed for the determination of this compound and its primary metabolite, leuco-malachite green. nih.govresearchgate.net HPLC excels at separating compounds in a liquid sample with high resolution and efficiency. biotech-asia.org In a typical reversed-phase HPLC (RP-HPLC) setup, a polar mobile phase is used with a nonpolar stationary phase to separate the dye from other components in the matrix. nih.gov

Coupled with a suitable detector, most commonly a UV-Vis detector, HPLC allows for the precise quantification of the dye. pacificbiolabs.comnih.gov Furthermore, when interfaced with a mass spectrometer (LC-MS), the technique becomes exceptionally powerful for identifying unknown degradation intermediates. nih.govmdpi.com As the degradation process occurs, samples can be analyzed by LC-MS to generate a metabolite profile, which shows the appearance and disappearance of various intermediate compounds over time, providing crucial information for elucidating the complete degradation pathway. nih.gov The method's reliability is established through validation parameters such as linearity, precision, and recovery. mdpi.com

Table 3: Example of HPLC System Parameters for this compound Analysis

ParameterSpecificationPurpose
Column C8 or C18The stationary phase that separates the compounds based on hydrophobicity. acs.org
Mobile Phase Mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), ethanol). mdpi.comacs.orgThe solvent that carries the sample through the column. The ratio can be adjusted for optimal separation.
Flow Rate Typically 0.2 - 1.1 mL/minControls the speed at which the mobile phase moves through the column, affecting separation time and resolution. nih.govacs.org
Detector UV-Vis or Mass Spectrometry (MS)Detects and quantifies the separated compounds as they exit the column. pacificbiolabs.commdpi.com
Detection Wavelength Set at the λmax of the analyteFor UV-Vis detection, this ensures maximum sensitivity for this compound.

This table represents typical parameters; specific conditions are optimized for each analytical method. nih.govmdpi.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Complex Mixtures

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and precise technique for the analysis of triphenylmethane (B1682552) dyes like this compound. laboratuvar.com This method combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it highly suitable for identifying and quantifying specific dyes even in complex mixtures. laboratuvar.com

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the simultaneous determination of multiple pharmacologically active dyes, including Brilliant Green, in environmental water samples. nih.gov These methods are valued for their high sensitivity and specificity. The chromatographic separation is typically achieved on a C18 or a pentafluorophenyl (F5) analytical column using a gradient elution with mobile phases consisting of an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer and an organic solvent like acetonitrile or methanol (B129727). nih.govchromatographyonline.com

For detection, the mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, which is well-suited for the cationic nature of this compound. nih.govnih.gov The identification and quantification are performed using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the target analyte and isotopically labeled internal standards. chromatographyonline.comnih.gov This approach enhances the accuracy and reliability of the quantification by correcting for matrix effects and variations in instrument response. usda.gov The use of deuterated internal standards, such as Leucomalachite Green-d5, is a common practice to improve the quantitative performance of the method for related triphenylmethane dyes. nih.govnih.gov

Table 1: Exemplary UPLC-MS/MS Parameters for Triphenylmethane Dye Analysis

ParameterConditionReference
Chromatography SystemUltra-Performance Liquid Chromatography (UPLC) nih.gov
Analytical ColumnPentafluorophenyl (F5) or C18 nih.govresearchgate.net
Mobile PhaseA: 0.05 M Ammonium acetate buffer (pH 3.5) B: Acetonitrile (gradient elution) nih.gov
Mass SpectrometerTriple Quadrupole chromatographyonline.com
Ionization ModePositive Electrospray Ionization (ESI+) nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Internal StandardIsotope-labelled analogues (e.g., LMG-d5) nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. bath.ac.uk While this compound itself is a non-volatile salt, GC-MS is highly applicable for the identification of its volatile degradation products that may form during advanced oxidation processes, thermal treatment, or bioremediation. researchgate.netsepscience.com

The analysis of thermally labile compounds by GC-MS requires careful optimization of the inlet temperature to prevent on-column degradation, which could otherwise complicate the interpretation of results. nih.govmdpi.com However, in the context of studying degradation, controlled thermal decomposition within the GC inlet can be used to characterize the breakdown products. sepscience.com The high temperatures used in standard GC-MS injectors (e.g., 250 °C) and transfer lines can cause significant thermal degradation, potentially altering the molecular profile of the original sample. nih.gov

Studies on the photodegradation of Brilliant Green have confirmed its breakdown into smaller molecules, with thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifying CO₂ as a final mineralization product. nih.gov For a comprehensive profile of volatile intermediates, solvent extraction of a degraded sample solution followed by GC-MS analysis would be employed. mdpi.com The resulting mass spectra of the separated volatile compounds can be compared against spectral libraries for identification. mdpi.com

Common volatile degradation products from complex organic molecules like dyes can include smaller aromatic compounds (e.g., benzene derivatives), aldehydes, and organic acids. researchgate.net

Pre-concentration and Sample Preparation Strategies

Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices like water or biological tissues, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from liquid samples. unitedchem.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. unitedchem.com

For cationic dyes like this compound, mixed-mode cation exchange solid-phase extraction cartridges (MCX) are particularly effective. researchgate.net The retention mechanism involves both hydrophobic interactions with the sorbent's polymer backbone and ionic interactions between the positively charged dye and the negatively charged functional groups on the sorbent surface.

A typical SPE procedure for triphenylmethane dyes involves the following steps:

Conditioning: The SPE cartridge is conditioned first with an organic solvent (e.g., methanol) and then with an aqueous solution (e.g., acidified water) to activate the sorbent and ensure reproducible retention. unitedchem.com

Loading: The pre-treated sample is passed through the cartridge at a slow flow rate to allow for efficient adsorption of the dye. unitedchem.com

Washing: The cartridge is washed with a specific solvent to remove co-extracted impurities without eluting the target analytes. Acidified solutions are often used in wash steps to maintain the positive charge on the dyes, ensuring their retention on the cation-exchange sorbent. unitedchem.com

Elution: The retained dyes are eluted from the cartridge using a small volume of an appropriate solvent, such as methanol containing additives like triethylamine (B128534) and formic acid, to disrupt both ionic and hydrophobic interactions. unitedchem.com

In a multi-residue method for 20 pharmacologically active dyes in water, samples were successfully preconcentrated and cleaned up using diol SPE cartridges before UPLC-MS/MS analysis. nih.gov

Table 2: General Solid-Phase Extraction Protocol for this compound

StepProcedurePurposeReference
Sample Pre-treatmentAcidify water sample. For tissue, extract with acidified acetonitrile.Ensure dye is in its cationic form and extracted from the matrix. researchgate.netunitedchem.com
Cartridge ConditioningFlush with 3 mL methanol, followed by 3 mL acidified water.Activate sorbent functional groups for analyte retention. unitedchem.com
Sample LoadingPass the pre-treated sample through the cartridge slowly.Adsorb the analyte onto the solid phase. unitedchem.com
WashingWash with acidified water and acidified methanol to remove interferences.Clean the extract without losing the analyte. unitedchem.com
ElutionElute with 3-4 mL of methanol containing 1% triethylamine + 0.5% formic acid.Desorb the purified analyte for analysis. unitedchem.com

Microextraction Methods (e.g., Magnetic Solid-Phase Extraction, Dispersive Liquid–Liquid Microextraction)

Microextraction techniques are miniaturized versions of traditional extraction methods that offer significant advantages, including reduced solvent and sample consumption, lower costs, and simplicity. d-nb.info

Magnetic Solid-Phase Extraction (MSPE) MSPE utilizes magnetic nanoparticles (MNPs) as the adsorbent, which can be easily and rapidly separated from the sample solution using an external magnetic field. sid.irugm.ac.id This eliminates the need for centrifugation or filtration steps, simplifying the extraction process. ugm.ac.id Various MNPs, such as those based on Fe₃O₄ or γ-Fe₂O₃ coated with materials like carbon nanotubes, graphene oxide, or functionalized silica, have been synthesized and used for the extraction of triphenylmethane dyes. ugm.ac.idnih.gov

For the extraction of cationic dyes, MNPs with negatively charged surfaces or specific functional groups that promote electrostatic interactions are employed. sid.ir The key parameters influencing MSPE efficiency, such as pH, sorbent amount, extraction time, and eluent type, are carefully optimized to achieve high recovery rates. nih.gov For instance, magnetic multi-walled carbon nanotubes have been used as an effective adsorbent for the preconcentration of malachite green and gentian violet from aquaculture water samples. nih.gov

Dispersive Liquid–Liquid Microextraction (DLLME) DLLME is a rapid microextraction technique based on the formation of a cloudy solution of fine droplets of an extraction solvent in an aqueous sample. researchgate.netsharif.edu A mixture containing a small volume of an extraction solvent (typically a halogenated solvent denser than water) and a disperser solvent (miscible with both the extraction solvent and the aqueous sample, e.g., acetone (B3395972) or acetonitrile) is rapidly injected into the sample. researchgate.netnih.gov This creates a large surface area between the extraction solvent and the aqueous phase, facilitating the fast transfer of the analyte. After extraction, centrifugation is used to sediment the extraction solvent, which is then collected for analysis. sharif.edu

Recent trends in DLLME focus on the use of greener solvents, such as ionic liquids and low-density solvents, to replace traditional chlorinated solvents, making the method more environmentally friendly. d-nb.inforesearchgate.net DLLME has been successfully applied for the determination of various organic compounds in water and food samples. nih.govresearchgate.net

Advanced Analytical Techniques for In Situ Monitoring

In situ monitoring allows for real-time analysis of a chemical process or system without the need for sample removal and preparation. rsc.org This approach is invaluable for understanding reaction kinetics, optimizing industrial processes, and continuously monitoring environmental contaminants.

For colored compounds like this compound, UV-Visible (UV-Vis) spectrophotometry is a straightforward technique for in situ monitoring. rsc.orgresearchgate.net By inserting a fiber-optic probe into the reaction vessel or process stream, the absorbance of the solution can be measured continuously at the dye's maximum absorption wavelength (λmax ≈ 625 nm). nih.govthermofisher.com According to the Beer-Lambert law, the absorbance is directly proportional to the dye concentration, allowing for real-time tracking of its decolorization or changes in concentration. researchgate.net This has been applied to study the electrochemical degradation of various dyes, providing valuable data on reaction rates under different conditions. rsc.orgresearchgate.net

Other spectroscopic techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy also offer potential for in situ monitoring. These methods provide molecularly specific information and can be used to track changes in the chemical structure of the dye during degradation processes, potentially identifying intermediate species in real time. rsc.org

Molecular Interactions and Theoretical Studies of C.i. Basic Green 8

Dye-Substrate Interactions at the Molecular Level

Investigating how C.I. Basic Green 8 interacts with different substrates at the molecular level is key to understanding dyeing mechanisms and adsorption processes. These interactions can involve various forces, including electrostatic interactions, van der Waals forces, hydrogen bonding, and pi-pi interactions. While specific studies on this compound were not prominently found, research on other basic dyes provides insight into the types of interactions that would likely be relevant. For instance, studies on the adsorption of cationic dyes suggest that electrostatic attraction between the positively charged dye molecule and negatively charged sites on a substrate plays a significant role researchgate.netresearchgate.net.

Computational Chemistry and Density Functional Theory (DFT) Calculations

Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are powerful tools for exploring the electronic structure, properties, and interactions of molecules at an atomic level researchgate.netmdpi.comacs.org. DFT can be used to calculate parameters such as molecular geometry, electronic charge distribution, energy levels (like HOMO and LUMO), and interaction energies, which provide theoretical insights into how a dye molecule might interact with a substrate or other molecules researchgate.netresearchgate.net. While specific DFT calculations for this compound were not identified, DFT has been applied to study the properties and interactions of other organic molecules, including dyes and corrosion inhibitors, to understand their behavior and adsorption mechanisms researchgate.netmdpi.comresearchgate.netresearchgate.net. These calculations can help predict preferred binding sites and the strength of interactions.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties and interactions in various environments, such as in solution or at interfaces researchgate.netmdpi.com. MD simulations can track the movement of dye molecules and their interactions with solvent molecules, ions, or substrate surfaces over time, revealing information about adsorption processes, diffusion, and aggregation researchgate.netresearchgate.net. Although specific MD simulations for this compound were not found in the search results, MD simulations have been employed to study the aggregation of dye species in aqueous environments and the interaction of organic molecules with surfaces researchgate.netresearchgate.net. These simulations can complement experimental studies by providing a molecular-level view of dynamic processes.

This compound Interactions with Surfactants and Polymers

The interaction of dyes with surfactants and polymers is significant in various applications, including dyeing, wastewater treatment, and the development of functional materials scielo.brresearchgate.netmdpi.com. These interactions can influence dye solubility, aggregation behavior, and adsorption onto different materials.

Spectrophotometric Investigation of Dye-Surfactant Aggregation

Spectrophotometry is a widely used technique to investigate the interactions between dyes and surfactants in solution researchgate.netresearchgate.netmdpi.comeconstor.eu. Changes in the absorption spectra of a dye upon the addition of a surfactant can indicate the formation of dye-surfactant aggregates or the solubilization of the dye within surfactant micelles researchgate.netmdpi.com. These spectral changes, such as shifts in wavelength (bathochromic or hypsochromic shifts) and changes in absorbance intensity, provide information about the nature and extent of the dye-surfactant interaction researchgate.neteconstor.euresearchgate.net. Studies on other basic dyes have shown strong interactions with oppositely charged surfactants, even at surfactant concentrations below the critical micelle concentration (CMC) researchgate.netresearchgate.net.

Micellization and Binding Phenomena

Surfactants in aqueous solutions can form micelles above a certain concentration known as the critical micelle concentration (CMC) ampp.orgnih.gov. Dyes can interact with these micelles, leading to solubilization within the micellar core or adsorption onto the micellar surface researchgate.netnih.gov. The binding of dye molecules to surfactant micelles can significantly affect the dye's properties and behavior in solution researchgate.netnih.gov. Spectrophotometric and conductometric methods are often used to study these micellization and binding phenomena, allowing for the determination of binding constants and the characterization of dye-surfactant aggregates researchgate.neteconstor.eu. The interaction strength can be influenced by the charge of the dye and surfactant, as well as the structure of the surfactant's hydrophobic tail researchgate.netmdpi.com.

Aggregation Behavior of this compound in Solution

Dye molecules, particularly ionic dyes, have a tendency to self-associate or aggregate in aqueous solutions researchgate.netmdpi.comresearchgate.net. This aggregation can occur through various forces, including van der Waals forces, pi-pi interactions between aromatic rings, and hydrophobic effects researchgate.net. The aggregation behavior of a dye can impact its spectral properties, solubility, and diffusion, which are important factors in dyeing and other applications mdpi.comresearchgate.net. Factors such as dye concentration, the presence of electrolytes, temperature, and the addition of organic solvents or polymers can influence the degree and nature of dye aggregation researchgate.netmdpi.comrsc.org. Spectrophotometry is a common technique for studying dye aggregation, as changes in absorbance spectra can indicate the formation of dimers, trimers, or higher-order aggregates researchgate.netmdpi.com. While specific data for this compound aggregation was not found, the principles observed for other dyes, such as the increase in aggregation with increasing concentration, are likely applicable researchgate.netmdpi.com.

Dimerization and Higher-Order Aggregate Formation

The self-association of ionic dye molecules in solution typically commences with the formation of dimers. macsenlab.com As the concentration of the dye increases, these dimers can further associate to form trimers and even higher-order aggregates. This aggregation process is driven by a synergy of relatively weak intermolecular forces. These forces include van der Waals forces, which are ubiquitous attractive forces between molecules; pi-pi interactions arising from the stacking of aromatic rings within the dye molecules; hydrogen bonding; and hydrophobic interactions, particularly relevant in aqueous environments where nonpolar parts of the dye molecules tend to associate to minimize contact with water. macsenlab.com The specific molecular structure of the dye significantly influences the propensity for aggregation and the types of aggregates formed, such as H-aggregates (characterized by a blue-shifted absorption band) or J-aggregates (showing a red-shifted absorption band) relative to the monomeric form. The formation of these aggregates fundamentally alters the molecular nature of the dye in solution.

Influence of Temperature, Concentration, and Solvent on Aggregation

The extent and nature of dimerization and higher-order aggregate formation of ionic dyes are highly sensitive to external conditions, including temperature, concentration, and the properties of the solvent. macsenlab.com

Concentration: Dye aggregation is strongly dependent on concentration. An increase in dye concentration generally favors the formation of aggregates. macsenlab.com At low concentrations, the dye primarily exists as monomers. As the concentration rises, the equilibrium shifts towards the formation of dimers and increasingly larger aggregates due to increased frequency of intermolecular encounters. Studies on other dyes have demonstrated a decrease in the relative proportion of monomeric species and a corresponding increase in dimeric and higher aggregated forms with increasing concentration.

Temperature: Temperature exerts a significant influence on the equilibrium between monomeric and aggregated dye species. macsenlab.com Generally, increasing the temperature leads to a decrease in the degree of aggregation. macsenlab.com This is because higher temperatures provide sufficient thermal energy to disrupt the relatively weak intermolecular forces responsible for aggregate stability, promoting the dissociation of aggregates back into monomers. macsenlab.com Conversely, lowering the temperature can enhance the rate and extent of aggregation.

Solvent: The solvent environment plays a crucial role in mediating the intermolecular interactions that lead to aggregation. The polarity, ionic strength, and chemical nature of the solvent affect the solvation of the dye molecules and the strength of interactions such as electrostatic forces and hydrophobic effects. macsenlab.com The presence of organic solvents, for instance, can reduce dye aggregation. macsenlab.com The interaction between the dye molecules and the solvent competes with the self-association of dye molecules.

The interplay of these factors determines the predominant species present in a dye solution and consequently influences its physical and chemical properties.

Spectroscopic Probes for Intermolecular Forces

Spectroscopic methods, particularly UV-Vis absorption spectroscopy, are indispensable tools for investigating the aggregation behavior of dyes and probing the intermolecular forces involved. macsenlab.com UV-Vis spectroscopy is well-suited for quantitatively studying aggregation, especially the monomer-dimer equilibrium in dilute solutions. Changes in the absorption spectra provide direct evidence of aggregation. These changes can include shifts in the wavelength of maximum absorption (either to shorter wavelengths, a hypsochromic or blue shift, characteristic of H-aggregates, or to longer wavelengths, a bathochromic or red shift, characteristic of J-aggregates), alterations in the intensity of absorption bands (hypochromism or hyperchromism), and the appearance of new absorption peaks corresponding to aggregated species. macsenlab.com

By analyzing the variations in the absorption spectra as a function of parameters like concentration, temperature, or solvent composition, researchers can gain insights into the aggregation process. macsenlab.com The presence of an isobestic point in a series of temperature-dependent absorption spectra can indicate a clean equilibrium between two species, such as monomer and aggregate. Spectroscopic data can also be used to determine equilibrium constants for the aggregation process and, in some cases, derive thermodynamic parameters.

Beyond UV-Vis absorption, other spectroscopic techniques like fluorescence spectroscopy can also provide valuable information. Dye aggregation often leads to changes in fluorescence properties, such as quenching or enhancement of emission, depending on how the molecules interact within the aggregate. These spectroscopic approaches collectively enable a detailed understanding of the self-association of ionic dyes and the nature of the intermolecular forces driving these phenomena. macsenlab.com

Illustrative Data Table: Conceptual Influence of Concentration on Dye Aggregation (Based on studies of similar ionic dyes)

ConcentrationRelative Monomer AbsorptionRelative Dimer/Aggregate Absorption
LowHighLow
MediumMediumMedium
HighLowHigh

This table is illustrative and represents the general trend observed in the aggregation of ionic dyes with increasing concentration, based on principles discussed in the cited research. Specific quantitative data for this compound was not available in the provided sources.

Specialized Research Applications of C.i. Basic Green 8 in Scientific Disciplines

C.I. Basic Green 8 as an Analytical Reagent

The strong fluorescence and distinct absorption characteristics of this compound are fundamental to its use in developing sensitive analytical methods for detecting and quantifying various substances. wikipedia.orgnih.gov

This compound is effectively used in spectrophotometric methods for quantitative analysis. A significant application is in the determination of phosphate, where it forms an ion-association complex with phosphomolybdate in an acidic medium. This complex results in a measurable color change, allowing for the sensitive detection of phosphate. bioassaysys.comnih.gov This method is valued for its simplicity and speed. bioassaysys.comnih.gov

The dye is also employed in the detection of various metal ions. For instance, derivatives of Rhodamine 6G have been synthesized to act as colorimetric and fluorogenic sensors for trivalent cations from Group 13, such as Aluminum (Al³⁺), Gallium (Ga³⁺), Indium (In³⁺), and Thallium (Tl³⁺). rsc.org Interaction with these ions causes a significant increase in the dye's absorption and fluorescence intensity. rsc.org Specially designed probes based on Rhodamine 6G have also demonstrated high selectivity and sensitivity for detecting Mercury (Hg(II)) and Copper (Cu(II)) in various samples, including water and biological specimens. nih.gov

Table 1: Examples of Quantitative Assays Using this compound

Analyte Method Principle
Phosphate Spectrophotometry Formation of a colored complex with phosphomolybdate. bioassaysys.comnih.gov
Group 13 Metal Ions (Al³⁺, Ga³⁺, In³⁺, Tl³⁺) Fluorogenic Sensing Interaction with a Rhodamine 6G derivative leads to a massive enhancement in fluorescence intensity. rsc.org
Mercury (Hg(II)) Fluorescence Detection A synthesized Rhodamine 6G-based probe exhibits a bright fluorescence upon binding with the metal ion. nih.gov
Copper (Cu(II)) Fluorescence Quenching The fluorescence generated by a Rhodamine 6G probe in the presence of Hg(II) is quenched by Cu(II), allowing for its detection. nih.gov

The fluorescence of this compound is pH-dependent. rsc.orgnih.govresearchgate.net This sensitivity allows it to serve as a pH indicator, particularly in the creation of fluorescent probes for imaging acidic microenvironments in biological systems. rsc.orgnih.gov Functionalization of the Rhodamine 6G molecule enables a pH-dependent transition between a fluorescent "on" state at low pH and a non-fluorescent "off" state at high pH. nih.gov While the native dye's fluorescence is not strongly pH-dependent in the typical physiological range, derivatives can be engineered to be highly sensitive within specific pH ranges, making them valuable tools for cellular biology research. rsc.orgnih.gov

This compound in Biological Staining Methodologies

As a cationic (positively charged) dye, this compound readily binds to negatively charged molecules and structures within cells, making it a useful stain in microscopy. medchemexpress.comtaylorandfrancis.com

In histology and cytology, which involve the microscopic study of tissues and cells respectively, this compound is used as a fluorescent stain. researchgate.netsigmaaldrich.comexpertcytometry.com It is particularly effective for visualizing mitochondria, as it is a membrane-permeable cationic probe that specifically recognizes mitochondrial membrane potential, accumulating in the mitochondria and producing a bright fluorescence. medchemexpress.com This characteristic makes it a common choice for detecting mitochondria in animal cells, plant cells, and microorganisms. medchemexpress.com Its strong fluorescence makes it suitable for various advanced microscopy techniques, including fluorescence microscopy and flow cytometry. wikipedia.orgnih.gov

In botanical studies, this compound is used for staining plant tissues. Its fluorescence helps to overcome issues of autofluorescence inherent in some plant tissues, which can complicate the interpretation of results when using other fluorescent markers. nih.gov For example, when excited with green light, rhodamine-based stains emit a reddish-orange fluorescence, a wavelength at which plant tissue has minimal natural autofluorescence, allowing for clearer imaging. nih.gov While specific applications for this compound in staining particular botanical structures like lignified tissue are less detailed in recent literature, its general utility as a fluorescent stain for plant analysis is well-established. medchemexpress.comnih.gov

Research on Antimicrobial Activity of this compound on Materials

There is growing research interest in the antimicrobial properties of this compound and related dyes. The cationic nature of the dye is believed to be key to its antimicrobial action, allowing it to interact with and disrupt the negatively charged cell membranes of microbes. nih.gov

Studies have shown that rhodamine derivatives can be effective antibacterial agents against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. mdpi.com Research has also been conducted on C.I. Basic Green 4 (Malachite Green), a related triphenylmethane (B1682552) dye, which has demonstrated antimicrobial activity against pathogens like E. coli, B. subtilis, S. aureus, and P. aeruginosa. dergipark.org.trresearchgate.net When acrylic fabrics were dyed with Malachite Green, they exhibited significant antimicrobial activity, reducing bacterial populations by up to 90%. dergipark.org.tr This suggests the potential for incorporating dyes like this compound into textiles and other materials to create surfaces that can inhibit microbial growth. dergipark.org.trresearchgate.net

Table 2: Examples of Research on Antimicrobial Activity of Basic Dyes

Material/Compound Target Microorganisms Observed Effect
Rhodamine 19 alkyl esters (Rhodamine 6G derivatives) Gram-positive bacteria (B. subtilis, S. aureus) Effective suppression of bacterial growth. mdpi.com
Acrylic fabric dyed with C.I. Basic Green 4 S. aureus, B. subtilis, P. aeruginosa Reduction in bacterial populations on the fabric surface ranging from 55% to 90%. dergipark.org.tr
C.I. Basic Green 4 (Malachite Green) dye solution E. coli, B. subtilis, S. aureus, P. aeruginosa Effective against all tested pathogenic bacteria. dergipark.org.trresearchgate.net

Mechanisms of Inhibition against Microbial Growth on Non-Biological SubstratesNo literature or data was found that elucidates the mechanisms by which a compound designated as this compound might inhibit the growth of microbes on non-biological materials.

A table of mentioned chemical compounds cannot be generated as no article content could be produced.

Q & A

Q. How should researchers address discrepancies between experimental data and theoretical predictions for this compound’s adsorption behavior?

  • Methodological Answer : Re-examine assumptions in theoretical models (e.g., ideal surface homogeneity). Conduct AFM or BET analysis to characterize adsorbent surface heterogeneity. Iteratively refine models using Bayesian optimization to align with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.